N,N-dimethylpyridazin-4-amine N,N-dimethylpyridazin-4-amine
Brand Name: Vulcanchem
CAS No.: 17258-38-7
VCID: VC18728533
InChI: InChI=1S/C6H9N3/c1-9(2)6-3-4-7-8-5-6/h3-5H,1-2H3
SMILES:
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol

N,N-dimethylpyridazin-4-amine

CAS No.: 17258-38-7

Cat. No.: VC18728533

Molecular Formula: C6H9N3

Molecular Weight: 123.16 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethylpyridazin-4-amine - 17258-38-7

Specification

CAS No. 17258-38-7
Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
IUPAC Name N,N-dimethylpyridazin-4-amine
Standard InChI InChI=1S/C6H9N3/c1-9(2)6-3-4-7-8-5-6/h3-5H,1-2H3
Standard InChI Key YJGCGGXAGGUKRQ-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CN=NC=C1

Introduction

Chemical Identity and Structural Features

N,N-Dimethylpyridazin-4-amine (molecular formula: C₆H₁₀N₄) consists of a pyridazine core substituted with a dimethylamino group at the 4-position. Pyridazine derivatives are distinguished from pyridine analogs by the presence of two nitrogen atoms at the 1,2-positions, which significantly influence electronic distribution and reactivity. The compound’s molecular weight is calculated as 138.17 g/mol, though experimental validation remains unreported in accessible literature.

Key structural attributes include:

  • Aromaticity: The pyridazine ring maintains aromaticity through a conjugated π-system, with lone pairs on nitrogen atoms contributing to resonance stabilization.

  • Electronic Effects: The electron-donating dimethylamino group enhances nucleophilicity at the 4-position, facilitating electrophilic substitution reactions.

  • Hydrogen Bonding: The amine nitrogen can participate in hydrogen bonding, influencing solubility and intermolecular interactions.

Comparisons to the closely related 5,6-dichloro-N,N-dimethylpyridazin-4-amine (C₆H₇Cl₂N₃, molecular weight 192.04 g/mol) highlight how halogen substituents modulate electronic and steric properties, potentially expanding reactivity profiles.

Synthesis and Manufacturing Approaches

While no direct synthesis protocols for N,N-dimethylpyridazin-4-amine are documented in the provided sources, analogous methods for substituted pyridazines offer insights into plausible routes. For example, 5,6-dichloro-N,N-dimethylpyridazin-4-amine is synthesized via chlorination of a pyridazine precursor followed by amination with dimethylamine. Adapting this approach, the unsubstituted derivative could theoretically be prepared through the following steps:

  • Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazine yields the pyridazine ring.

  • Amination at Position 4: Treatment with dimethylamine under nucleophilic aromatic substitution (SNAr) conditions, leveraging the electron-deficient nature of the pyridazine ring.

Alternative pathways might involve:

  • Direct Alkylation: Reacting 4-aminopyridazine with methylating agents like methyl iodide in the presence of a base.

  • Reductive Amination: Utilizing formaldehyde and a reducing agent to introduce dimethyl groups onto a primary amine precursor.

Challenges in synthesis include regioselectivity control and avoiding over-alkylation. Purification would likely involve techniques such as column chromatography or recrystallization, given the polar nature of the compound.

Physicochemical Properties

Experimental data specific to N,N-dimethylpyridazin-4-amine is sparse, but inferences can be drawn from related compounds:

PropertyValue (Predicted/Experimental)Source/Calculation Method
Molecular Weight138.17 g/molCalculated from formula C₆H₁₀N₄
Melting PointNot reported-
Boiling PointNot reported-
SolubilityModerate in polar solventsAnalogous to pyridazine amines
LogP (Partition Coefficient)~0.5 (estimated)Computational modeling

For 5,6-dichloro-N,N-dimethylpyridazin-4-amine, the molecular weight is confirmed as 192.04 g/mol, with solubility likely reduced due to halogen substituents. The unsubstituted derivative is expected to exhibit higher solubility in water and polar organic solvents compared to its chlorinated counterpart.

Reactivity and Functionalization

The reactivity of N,N-dimethylpyridazin-4-amine is governed by its electronic structure:

  • Electrophilic Substitution: The electron-rich 4-position is susceptible to electrophilic attack, though the ring’s inherent electron deficiency (due to two nitrogen atoms) may moderate reactivity. Potential sites for substitution include the 5- and 6-positions.

  • Nucleophilic Reactions: The dimethylamino group can act as a weak nucleophile, participating in alkylation or acylation under vigorous conditions.

  • Coordination Chemistry: The lone pair on the amine nitrogen enables complexation with metal ions, relevant in catalysis or material science applications.

Comparative analysis with N,N-dimethylpyridin-4-amine (4-DMAP) reveals distinct reactivity profiles. For instance, 4-DMAP undergoes acylation and alkylation at the amine group , whereas pyridazine derivatives may favor ring-centered reactions due to reduced amine nucleophilicity.

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